N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the imidazole and pyrazole rings. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide, leading to the formation of α-aminoaldehydes.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The imidazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products
The major products formed from these reactions include substituted imidazoles and pyrazoles, which can be further functionalized for various applications .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Pyrazole: Shares the pyrazole ring but lacks the imidazole component.
Bipyrazole derivatives: Compounds with two pyrazole rings, used in similar applications.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of imidazole and pyrazole rings, providing a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C15H19N7O |
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Molecular Weight |
313.36 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-9-14(10(2)22(3)21-9)12-6-13(20-19-12)15(23)17-5-4-11-7-16-8-18-11/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,23)(H,19,20) |
InChI Key |
LIOMXWCUKBIBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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